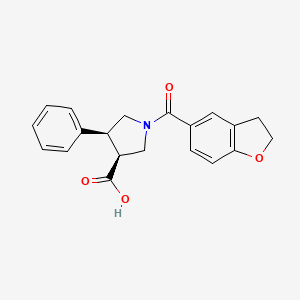![molecular formula C18H26N2O2 B7337379 (4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone](/img/structure/B7337379.png)
(4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
(4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone 15-4513 acts by binding to the benzodiazepine site on the GABAA receptor, which prevents the binding of benzodiazepine agonists such as diazepam. This results in the inhibition of the GABAergic neurotransmission, leading to the reversal of the effects of benzodiazepines.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects, including the reversal of the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines. It has also been shown to produce proconvulsant effects in certain animal models, suggesting a potential role in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone 15-4513 is its high selectivity for the benzodiazepine site on the GABAA receptor, which makes it a useful tool for studying the pharmacology and physiology of these receptors. However, one limitation is that it has a relatively short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on (4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone 15-4513. One area of interest is the potential therapeutic applications of this compound in the treatment of epilepsy and other neurological disorders. Another area of interest is the development of new benzodiazepine receptor antagonists with improved pharmacokinetic properties and selectivity. Additionally, further research is needed to fully elucidate the physiological and pathological roles of benzodiazepine receptors in the central nervous system.
Synthesemethoden
The synthesis of (4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone 15-4513 involves the reaction of 2-oxo-tetrahydrofuran-3-ylmethyl bromide with 4-benzyl-6-methyl-1,4-diazepan-1-amine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone 15-4513 has been used extensively in scientific research as a tool to study the pharmacology and physiology of benzodiazepine receptors. It is a selective antagonist of the benzodiazepine site on the GABAA receptor, which makes it useful in elucidating the role of these receptors in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
(4-benzyl-6-methyl-1,4-diazepan-1-yl)-[(2R)-oxolan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-15-12-19(14-16-6-3-2-4-7-16)9-10-20(13-15)18(21)17-8-5-11-22-17/h2-4,6-7,15,17H,5,8-14H2,1H3/t15?,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZJYANRDTDCK-OMOCHNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN(C1)C(=O)C2CCCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN(C1)C(=O)[C@H]2CCCO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-(3-chlorophenyl)-N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7337304.png)
![[(1R,2R)-2-(3-chlorophenyl)cyclopropyl]-(3-methoxy-3-methylazetidin-1-yl)methanone](/img/structure/B7337309.png)
![4-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]-1-ethyl-1,4-diazepan-2-one](/img/structure/B7337316.png)
![(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[(1R,2R)-2-pyridin-3-ylcyclopropyl]methanone](/img/structure/B7337318.png)
![(1R,2R)-2-(3-chlorophenyl)-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7337324.png)
![(4aR,7aS)-1-[(1R,2R)-2-(3-chlorophenyl)cyclopropanecarbonyl]-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B7337329.png)
![[(3S,5R)-4-(2-hydroxyethyl)-3,5-dimethylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1H-indol-2-yl)methanone](/img/structure/B7337336.png)
![(1S)-2,2-dimethyl-N-(6-oxaspiro[2.5]octan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7337340.png)
![(2R)-1-[4-(difluoromethoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7337348.png)
![1-[(2R,4S)-2-(4-benzyl-6-methyl-1,4-diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7337366.png)

![2-cyclobutyl-2-hydroxy-1-[(3R,4R)-3-hydroxy-4-methoxypyrrolidin-1-yl]ethanone](/img/structure/B7337377.png)
![N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7337381.png)
